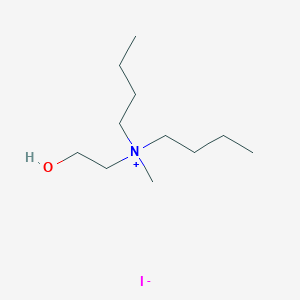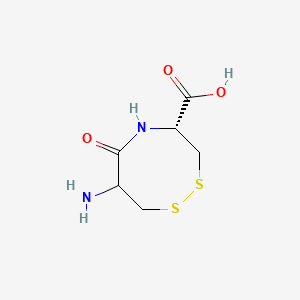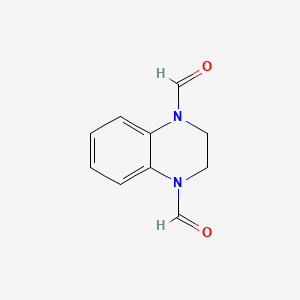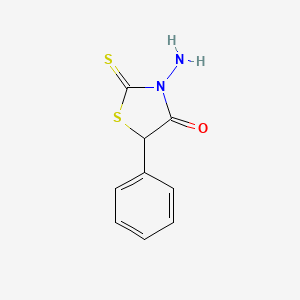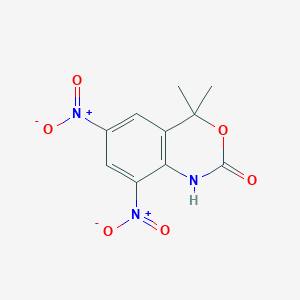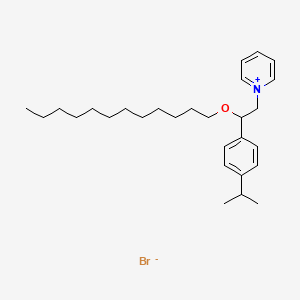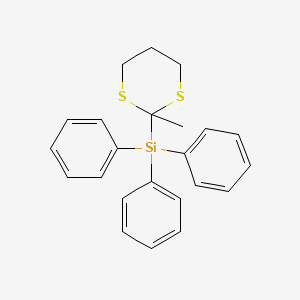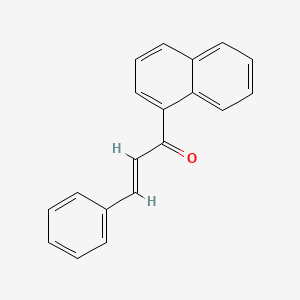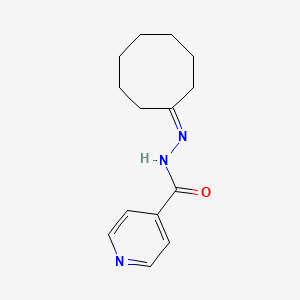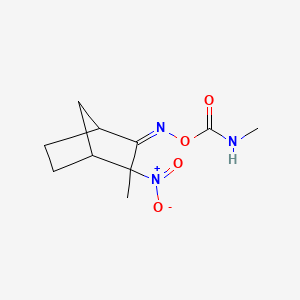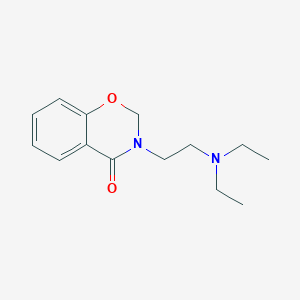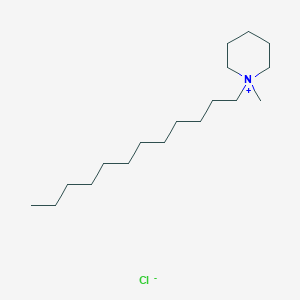
1-Dodecyl-1-methylpiperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1-methylpiperidin-1-ium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1-methylpiperidin-1-ium chloride can be synthesized through the quaternization of 1-dodecylpiperidine with methyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-1-methylpiperidin-1-ium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and complexation reactions with various surfactants and polymers .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides under mild conditions.
Micellization: Occurs in aqueous solutions, often studied using dynamic light scattering (DLS) and surface tension measurements.
Major Products:
Substitution Reactions: Yield products such as 1-dodecyl-1-methylpiperidin-1-ium hydroxide or other substituted derivatives.
Micellization: Results in the formation of micelles, which are spherical aggregates of surfactant molecules.
Scientific Research Applications
1-Dodecyl-1-methylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The primary mechanism of action of 1-dodecyl-1-methylpiperidin-1-ium chloride involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance the stability of emulsions. The quaternary ammonium group interacts with various molecular targets, including cell membranes and proteins, leading to its surfactant and antimicrobial effects .
Comparison with Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with similar micellization properties.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory and industrial applications.
Uniqueness: 1-Dodecyl-1-methylpiperidin-1-ium chloride is unique due to its specific molecular structure, which imparts distinct micellization behavior and interaction with other surfactants. Its ability to form stable micelles and reduce surface tension makes it particularly valuable in applications requiring precise control over surfactant properties .
Properties
CAS No. |
13595-36-3 |
|---|---|
Molecular Formula |
C18H38ClN |
Molecular Weight |
304.0 g/mol |
IUPAC Name |
1-dodecyl-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C18H38N.ClH/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BARSVTCQEPSITA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCCCC1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


